molecular formula C82H84N8O16 B11935384 Visudyne (TN)

Visudyne (TN)

Cat. No.: B11935384
M. Wt: 1437.6 g/mol
InChI Key: NJLRKAMQPVVOIU-IDLGWYNRSA-N
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Description

Visudyne (TN), also known as verteporfin, is a benzoporphyrin derivative used primarily in photodynamic therapy. It is a photosensitizer that, when activated by light, produces reactive oxygen species that can damage and occlude abnormal blood vessels. This compound is particularly effective in treating conditions such as age-related macular degeneration and pathological myopia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Visudyne is synthesized as a 1:1 mixture of two regioisomers, CL-315555 and CL-315585. The synthesis involves the preparation of benzoporphyrin derivatives through a series of chemical reactions, including esterification and cyclization .

Industrial Production Methods

The industrial production of Visudyne involves the lyophilization of the active compound into a dark green cake. The final product is reconstituted with sterile water for injection before use. The preparation process requires careful handling to protect the compound from light and ensure its stability .

Chemical Reactions Analysis

Types of Reactions

Visudyne undergoes photochemical reactions when exposed to light. The primary reaction involves the generation of singlet oxygen and other reactive oxygen species upon light activation .

Common Reagents and Conditions

The activation of Visudyne requires nonthermal red light with a wavelength of 693 nm. The presence of oxygen is crucial for the generation of reactive oxygen species .

Major Products Formed

The major products formed from the photochemical reactions of Visudyne include singlet oxygen and other reactive oxygen radicals. These reactive species cause local damage to the endothelium of abnormal blood vessels, leading to their occlusion .

Mechanism of Action

The mechanism of action of Visudyne involves its activation by nonthermal red light in the presence of oxygen. Once activated, Visudyne generates singlet oxygen and other reactive oxygen species, which cause local damage to the endothelium of abnormal blood vessels. This leads to vessel occlusion and the subsequent reduction of abnormal blood flow .

Comparison with Similar Compounds

Visudyne is unique among photosensitizers due to its specific activation wavelength and its ability to selectively accumulate in abnormal blood vessels. Similar compounds include:

Visudyne’s distinct mechanism of action and its specific applications in ophthalmology set it apart from these other compounds.

Properties

Molecular Formula

C82H84N8O16

Molecular Weight

1437.6 g/mol

IUPAC Name

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid

InChI

InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1

InChI Key

NJLRKAMQPVVOIU-IDLGWYNRSA-N

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C

Origin of Product

United States

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